N-Nitrososimazine

Übersicht

Beschreibung

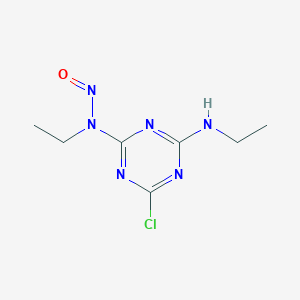

6-Chloro-N,N’-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group, two diethyl groups, and a nitroso group attached to the triazine ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N,N’-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Introduction of the Chloro Group: The chloro group is introduced by reacting the triazine ring with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Nitrosation: The nitroso group is introduced by reacting the chloro-substituted triazine with a nitrosating agent like sodium nitrite in the presence of an acid, typically hydrochloric acid.

Industrial Production Methods

Industrial production of 6-Chloro-N,N’-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-N,N’-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, forming N-oxides.

Common Reagents and Conditions

Substitution: Reagents like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Reduction: Hydrogen gas with a palladium or platinum catalyst, or sodium borohydride in an alcohol solvent.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products Formed

Substitution: Various substituted triazines depending on the nucleophile used.

Reduction: Amino-substituted triazines.

Oxidation: N-oxide derivatives of the triazine ring.

Wissenschaftliche Forschungsanwendungen

Formation and Stability in Environmental Contexts

N-Nitrososimazine can form through the nitrosation of simazine in acidic conditions, a process that may occur in biological systems or contaminated environments. Research indicates that nitrosamines like NNZ can be generated in soil and water when nitrogen fertilizers and amine-containing pesticides are applied. The stability of NNZ in these environments is crucial for understanding its persistence and potential bioaccumulation.

Table 1: Conditions for this compound Formation

| Source | Conditions for Formation | Stability Factors |

|---|---|---|

| Agricultural Soil | Application of nitrogen fertilizers and simazine | pH levels, moisture content |

| Contaminated Water | Presence of nitrites in acidic conditions | Temperature, organic matter |

| Biological Systems | Metabolic processes involving simazine | Microbial activity |

Analytical Methods for Detection

Detecting this compound is essential for assessing environmental contamination and human exposure. Various analytical techniques have been developed to quantify NNZ in different matrices such as water, soil, and biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is one of the most effective methods for detecting NNZ due to its sensitivity and specificity. Recent studies have optimized extraction methods to improve recovery rates of NNZ from complex matrices.

- Extraction Techniques : Different extraction methods have been compared:

- Acetonitrile Solvent Extraction : Achieved recovery rates of approximately 26.8% for NNZ.

- Sequential Solvent Extraction : Enhanced recovery rates were noted when using a combination of solvents.

Table 2: Comparison of Analytical Methods

| Method | Detection Limit (ng/mL) | Recovery Rate (%) |

|---|---|---|

| LC-MS | 0.0005 | 26.8 |

| HPLC with Chemiluminescence | 1.2 x 10^-6 | Variable |

| Gas Chromatography | Not specified | Not specified |

Toxicological Implications

The potential health risks associated with this compound primarily stem from its classification as a probable carcinogen. Research has shown that exposure to nitrosamines can lead to various adverse health effects, including:

- Carcinogenicity : Studies indicate that compounds like NNZ may contribute to tumor formation in laboratory animals.

- Reproductive Health : Investigations into placental transfer have highlighted concerns regarding fetal exposure to NNZ during gestation.

Case Study: Placental Transfer of this compound

A study involving Fischer 344 rats demonstrated that NNZ could cross the placental barrier, raising concerns about developmental toxicity. The research aimed to quantify the levels of NNZ in fetal tissues compared to maternal tissues, indicating significant exposure risks.

Wirkmechanismus

The mechanism of action of 6-Chloro-N,N’-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chloro group can also participate in electrophilic reactions, further contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Atrazine: A widely used herbicide with a similar triazine structure but different substituents.

Simazine: Another herbicide with a similar structure, used for weed control.

Propazine: Similar to atrazine and simazine, used in agriculture.

Uniqueness

6-Chloro-N,N’-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity compared to other triazine derivatives. This uniqueness makes it a valuable compound for research and industrial applications.

Biologische Aktivität

N-Nitrososimazine is a nitrosamine compound derived from simazine, a herbicide commonly used in agriculture. This compound has garnered attention due to its potential biological activities, particularly concerning carcinogenicity and developmental toxicity. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

Target of Action

this compound interacts with various biological molecules, leading to potential carcinogenic effects. Nitrosamines, including this compound, are known to form DNA adducts, which can result in mutations and subsequent tumorigenesis .

Mode of Action

The bioactivation of this compound is critical for its carcinogenic potential. It is believed that upon metabolic activation, it forms reactive intermediates that can alkylate DNA, leading to genotoxic effects. This process is similar to other nitrosamines, which have been extensively studied for their carcinogenic properties .

Biochemical Pathways

Nitrosamines are involved in various nitrogen metabolism pathways. They can undergo denitrosation in biological systems, releasing nitrous acid and nitric oxide (NO), which are important signaling molecules but can also cause cellular damage at high concentrations . The presence of reactive oxygen species (ROS) can further exacerbate the toxicity of these compounds by facilitating oxidative stress and inflammation .

Carcinogenicity

Numerous studies have demonstrated the carcinogenic potential of this compound. In a review of nitrosamines, it was found that a significant majority (86%) were positive for carcinogenicity in laboratory settings . Specifically, the compound has been linked to increased incidences of tumors in animal models exposed to relevant doses.

Developmental Toxicity

Research indicates that this compound may cause developmental abnormalities. In studies involving chicken embryos, exposure resulted in significant teratogenic effects such as ectopic heart formation and neural tube defects . These findings suggest that this compound poses risks during critical periods of development.

Case Study 1: Environmental Exposure

A study assessed the risk associated with nitrate and atrazine contamination in drinking water, which can lead to the formation of this compound. The findings indicated an elevated risk for non-Hodgkin lymphoma (NHL) when both contaminants were present compared to exposure to either alone. This suggests a synergistic effect where nitrosamine formation may contribute to increased cancer risk .

Case Study 2: Laboratory Animal Studies

In experimental studies with rats and mice, those administered this compound exhibited a higher incidence of tumors compared to control groups. For instance, specific doses led to significant increases in lung tumors among treated mice . These studies highlight the compound's potency as a carcinogen and underscore the need for careful monitoring of its environmental presence.

Summary Table: Biological Activity and Toxicological Effects

Eigenschaften

IUPAC Name |

N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N-ethylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN6O/c1-3-9-6-10-5(8)11-7(12-6)14(4-2)13-15/h3-4H2,1-2H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVLOVNSJIXWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)N(CC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00215253 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diethyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6494-81-1 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diethyl-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006494811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diethyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.